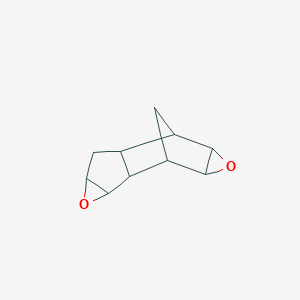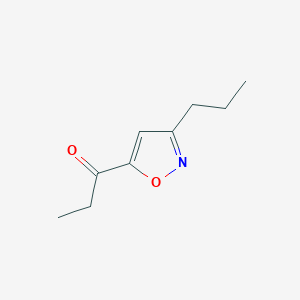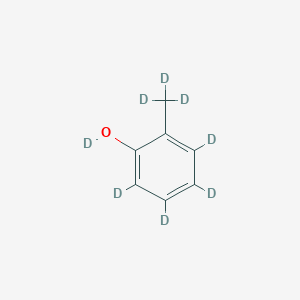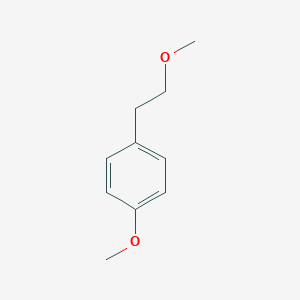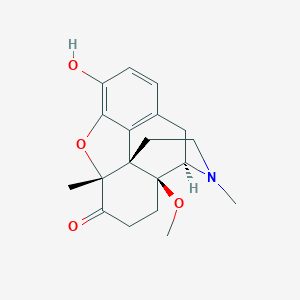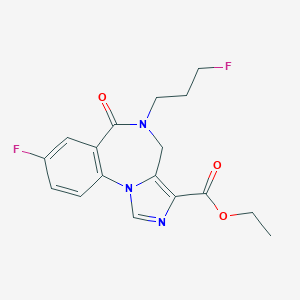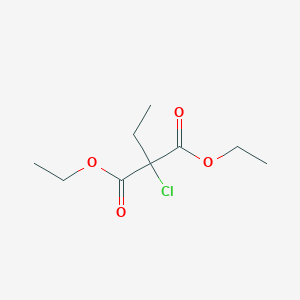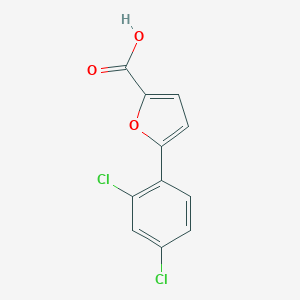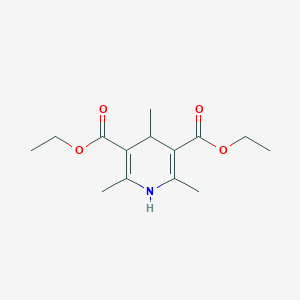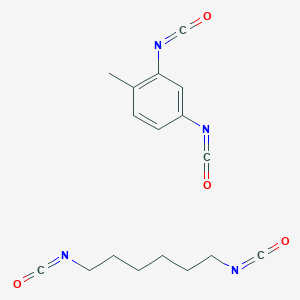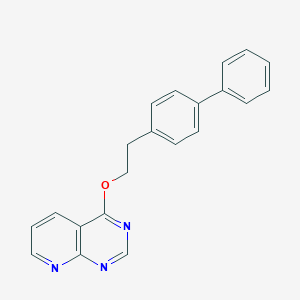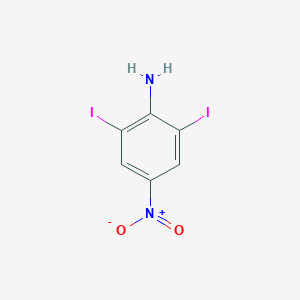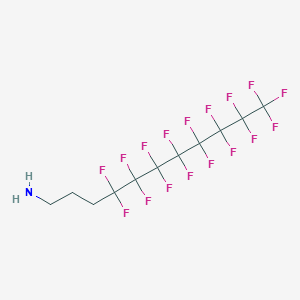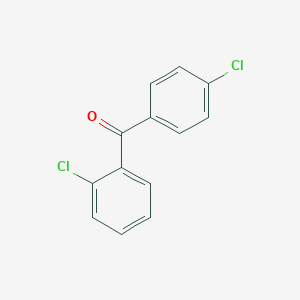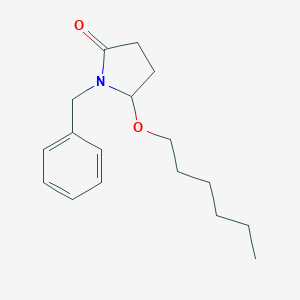
(+-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone
Overview
Description
(+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as HPH-1 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone is not fully understood. However, it has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It also has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor properties.
Biochemical And Physiological Effects
(+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone has been shown to have various biochemical and physiological effects. It can enhance cognitive function, improve mood, and reduce anxiety and depression symptoms. It also has neuroprotective effects and can reduce oxidative stress and inflammation. In oncology, it has been shown to inhibit cancer cell growth and induce apoptosis.
Advantages And Limitations For Lab Experiments
The advantages of using (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone in lab experiments include its potential therapeutic applications, its ability to modulate neurotransmitter activity, and its neuroprotective and anti-tumor properties. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone research include exploring its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, studies on its pharmacokinetics and pharmacodynamics are needed to determine the optimal dosage and administration route. Finally, the development of more specific and potent analogs of (+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone may lead to the discovery of new therapeutic agents.
Scientific Research Applications
(+/-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, it has been shown to have neuroprotective effects and can enhance cognitive function. In psychiatry, it has been studied as a potential treatment for depression and anxiety disorders. In oncology, it has been shown to have anti-tumor effects and can inhibit cancer cell growth.
properties
CAS RN |
136410-32-7 |
|---|---|
Product Name |
(+-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-benzyl-5-hexoxypyrrolidin-2-one |
InChI |
InChI=1S/C17H25NO2/c1-2-3-4-8-13-20-17-12-11-16(19)18(17)14-15-9-6-5-7-10-15/h5-7,9-10,17H,2-4,8,11-14H2,1H3 |
InChI Key |
HUPJVMGZLNGJJK-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
synonyms |
(+-)-5-(Hexyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

